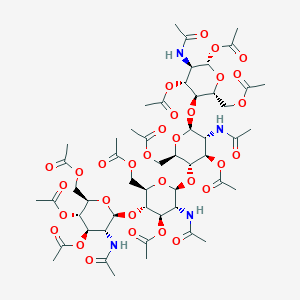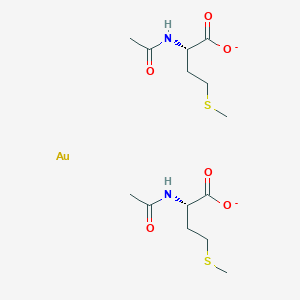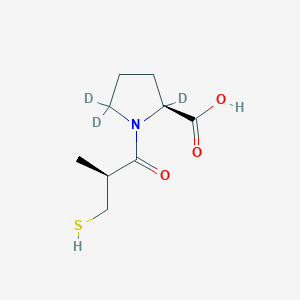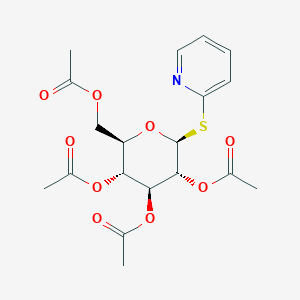
2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside” is a pivotal compound widely employed in the biomedicine sector . It displays immense importance as a substrate within diverse biochemical assays aimed at scrutinizing enzymatic reactions . It has an empirical formula of C19H23NO9S and a molecular weight of 441.45 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridyl group, a thioglucopyranoside group, and four acetyl groups . The exact structure can be confirmed by 1H NMR and 13C NMR .. It should be stored at refrigerator temperatures (2-8°C) .
Scientific Research Applications
Glycosylation and Coupling Reactions
2-Pyridyl derivatives, closely related to 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, have been used in stereoselective glycosylation processes. For example, pyrimidin-2-yl 2,3,4,6-tetra-O-benzyl-1-thio-β-d-glucopyranosides, obtained from per-O-acetylated 1-thioglycopyranosides, have been used in glycosidic coupling reactions to produce disaccharides (Chen & Kong, 1995).
Synthesis of Novel Compounds
2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside analogs have been synthesized for various applications. For instance, novel 5-arylazo-3-cyano-2-(2″,3″,4″,6″-tetra-O-acetyl-β-d-galacto pyranosyloxy) pyridines have been synthesized using microwave-assisted synthesis. These compounds have shown activity against different bacterial strains and potential anticancer properties (Alrobaian et al., 2019).
Electrocatalysts for Oxygen Reduction
2-Pyridyl derivatives are also significant in the development of electrocatalysts. Fe(III)-meso-tetra(pyridyl)porphyrins, including 2-pyridyl derivatives, have been used as electrocatalysts for the reduction of dioxygen in aqueous acidic solution. These compounds have shown enhanced selectivity for the desired 4e(-) reduction (Matson et al., 2012).
Synthesis of Metal Complexes
Metal complexes involving 2-pyridyl derivatives exhibit interesting properties. For example, metal complexes possessing 5-(2-Pyridyl) Pyrazolate ligands have been synthesized, showing remarkable osmium-induced blue phosphorescence in solution at room temperature (Wu et al., 2003).
Antibacterial and Antifungal Activities
Compounds synthesized from pyridyl-substituted pyrazines, similar to 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, have been studied for their antibacterial and antifungal activities. These studies have shown promising results in treating various pathogens (Dawood, 2005).
Future Directions
“2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside” finds frequent application in exploring and comprehending the intricate mechanisms behind targeted therapeutic interventions for afflictions encompassing cancer, diabetes, and neurodegenerative disorders . Its role in the biomedical sector is expected to continue to grow.
Mechanism of Action
Target of Action
It is known to be widely employed in the biomedicine sector .
Mode of Action
It is known to be a pivotal compound used as a substrate within diverse biochemical assays aimed at scrutinizing enzymatic reactions .
Biochemical Pathways
It is frequently used in exploring and comprehending the intricate mechanisms behind targeted therapeutic interventions for afflictions encompassing cancer, diabetes, and neurodegenerative disorders .
Result of Action
Its importance in the biomedicine sector suggests that it may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-pyridin-2-ylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO9S/c1-10(21)25-9-14-16(26-11(2)22)17(27-12(3)23)18(28-13(4)24)19(29-14)30-15-7-5-6-8-20-15/h5-8,14,16-19H,9H2,1-4H3/t14-,16-,17+,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZRMLMASJEHA-FTWQHDNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-pyridin-2-ylsulfanyloxan-2-yl]methyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


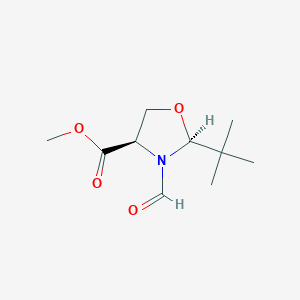
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
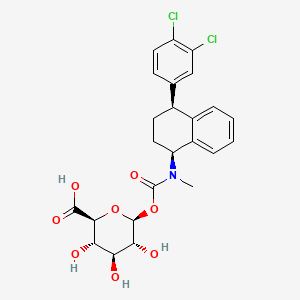
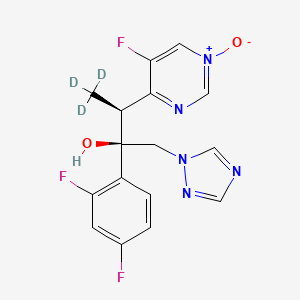
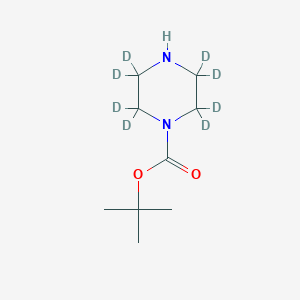
![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)
